Cas no 17688-83-4 (Phenol, 2,5-bis(1,1-dimethylethyl)-4-methyl-)
17688-83-4 structure
Product Name:Phenol, 2,5-bis(1,1-dimethylethyl)-4-methyl-
Numero CAS:17688-83-4
MF:C15H24O
MW:220.350464820862
CID:96208
PubChem ID:13981374
Update Time:2025-04-18
Phenol, 2,5-bis(1,1-dimethylethyl)-4-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol, 2,5-bis(1,1-dimethylethyl)-4-methyl-
- 2,5-ditert-butyl-4-methylphenol
- 2,5-Di-tert-butyl-4-methylphenol
- LogP
- 2,5-di-t-butyl-p-cresol
- DTXSID60553764
- NS00066879
- SCHEMBL627857
- 17688-83-4
- 2,5-di-tert-butyl-p-cresol
- Q65653412
- AFTBJQDQENGCPC-UHFFFAOYSA-N
-
- Inchi: 1S/C15H24O/c1-10-8-12(15(5,6)7)13(16)9-11(10)14(2,3)4/h8-9,16H,1-7H3
- Chiave InChI: AFTBJQDQENGCPC-UHFFFAOYSA-N
- Sorrisi: OC1=CC(=C(C)C=C1C(C)(C)C)C(C)(C)C
Proprietà calcolate
- Massa esatta: 220.18282
- Massa monoisotopica: 220.182715385g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.927
- Punto di ebollizione: 295.2°C at 760 mmHg
- Punto di infiammabilità: 132.8°C
- Indice di rifrazione: 1.498
- PSA: 20.23
Phenol, 2,5-bis(1,1-dimethylethyl)-4-methyl- Letteratura correlata
-
Heng Wang,Na Li,Zijia Yan,Jie Zhang,Xinhua Wan RSC Adv. 2015 5 2882
-
Belinda Heyne,Vincent Maurel,J. C. Scaiano Org. Biomol. Chem. 2006 4 802
17688-83-4 (Phenol, 2,5-bis(1,1-dimethylethyl)-4-methyl-) Prodotti correlati
- 88-60-8(2-tert-butyl-5-methylphenol)
- 1445-23-4(Phenol,2-(1,1-dimethylethyl)-4,5-dimethyl-)
- 1948-33-0(tert-Butylhydroquinone)
- 88-58-4(2,5-Di-tert-butylhydroquinone)
- 2444-28-2(2,6-Bis(1,1-dimethylethyl)-1,4-benzenediol (Technical Grade))
- 1709-70-2(1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti